molecular formula C14H15N3O2 B5712769 2-(2-(3,4-Dimethoxybenzylidene)hydrazineyl)pyridine

2-(2-(3,4-Dimethoxybenzylidene)hydrazineyl)pyridine

Cat. No.: B5712769
M. Wt: 257.29 g/mol
InChI Key: WEVXWRHMOLCJHK-MHWRWJLKSA-N
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Description

2-(2-(3,4-Dimethoxybenzylidene)hydrazineyl)pyridine is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond connected to a carbon-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(3,4-Dimethoxybenzylidene)hydrazineyl)pyridine typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-hydrazinylpyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the product is obtained after cooling and filtration .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrazone group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones or hydrazides.

Scientific Research Applications

2-(2-(3,4-Dimethoxybenzylidene)hydrazineyl)pyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-Dimethoxybenzylidene)hydrazineyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or the binding affinity to receptors. This interaction can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
  • N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate

Comparison: 2-(2-(3,4-Dimethoxybenzylidene)hydrazineyl)pyridine is unique due to its pyridine ring, which provides additional coordination sites and electronic properties compared to similar compounds.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-18-12-7-6-11(9-13(12)19-2)10-16-17-14-5-3-4-8-15-14/h3-10H,1-2H3,(H,15,17)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVXWRHMOLCJHK-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325517
Record name N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662752
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

176661-98-6
Record name N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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